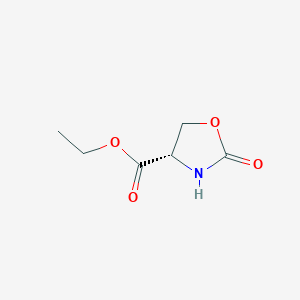![molecular formula C9H7N3O4 B1642614 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid is a heterocyclic compound that features a nitro group at the 8th position of the imidazo[1,2-a]pyridine ring and an acetic acid moiety at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives, including 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid, can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with ketones or aldehydes under oxidative conditions. For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported . Another method involves the use of flavin and iodine as catalysts for an aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives typically involves scalable and efficient synthetic routes. These methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the presence of suitable catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. The nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-a]pyridine: Another class of imidazo derivatives with similar structural features but different substitution patterns.
Imidazo[1,2-b]pyridazine: A related heterocyclic compound with a different nitrogen arrangement in the ring system.
Imidazo[1,2-c]pyrimidine:
Uniqueness
2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H7N3O4 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-(8-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)4-6-5-11-3-1-2-7(12(15)16)9(11)10-6/h1-3,5H,4H2,(H,13,14) |
InChI-Schlüssel |
SIDOGMSWNADHIJ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])CC(=O)O |
Kanonische SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1642560.png)




![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)




